N~1~-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
N~1~-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a naphthyloxy group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the naphthyloxy group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanate, and naphthol derivatives. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols
Scientific Research Applications
N~1~-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
Other triazole derivatives: Compounds like 1,2,4-triazole and its derivatives are widely studied for their diverse biological activities.
Uniqueness
What sets N1-(4-METHYLPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H24N4O2S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H24N4O2S/c1-20-11-14-23(15-12-20)29-27(33)19-35-28-31-30-26(32(28)24-9-3-2-4-10-24)18-34-25-16-13-21-7-5-6-8-22(21)17-25/h2-17H,18-19H2,1H3,(H,29,33) |
InChI Key |
VZYNJQJKZPSOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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